The synthesis of 2,3-dihydropyrimidin-4-amine can be achieved through several methods, primarily utilizing the Biginelli reaction, which involves the condensation of aldehydes, urea, and 1,3-dicarbonyl compounds. Various modifications and catalysts have been employed to enhance yield and efficiency:
The molecular structure of 2,3-dihydropyrimidin-4-amine is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with an amine group at position 4. The general formula can be represented as follows:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of synthesized compounds.
2,3-Dihydropyrimidin-4-amine participates in various chemical reactions due to its functional groups:
The efficiency of these reactions often depends on the conditions (solvent, temperature, catalyst) used during synthesis.
The mechanism through which 2,3-dihydropyrimidin-4-amine exerts its biological effects is primarily linked to its interactions with biological targets:
Research indicates that modifications to the dihydropyrimidine structure can enhance potency and selectivity towards specific biological targets .
The physical and chemical properties of 2,3-dihydropyrimidin-4-amine include:
These properties are crucial for determining the compound's behavior in various applications, including drug formulation.
2,3-Dihydropyrimidin-4-amine has several significant applications:
2,3-Dihydropyrimidin-4-amine represents a partially saturated derivative of the pyrimidine heterocycle. Its systematic name, 2,3-dihydropyrimidin-4-amine, follows International Union of Pure and Applied Chemistry (IUPAC) conventions, indicating reduction across the N1-C2 and C3-N4 bonds of the pyrimidine ring. The compound is alternatively designated as 1,2-dihydropyrimidin-4-amine in certain chemical databases, reflecting positional tautomerism inherent to this scaffold [3] [8]. Common synonyms include 2'-deoxycytosine and 4-aminodihydropyrimidine, though the latter lacks specificity. Its molecular formula is C₄H₇N₃, corresponding to a molecular mass of 97.12 g/mol [1] [3].
Structurally, the molecule comprises a six-membered heterocyclic ring containing two nitrogen atoms at the 1- and 3-positions. Reduction generates sp³-hybridized carbon centers at positions C2 and C3, conferring non-planarity compared to fully aromatic pyrimidines. The 4-amino group (-NH₂) serves as a key site for hydrogen bonding and derivatization. X-ray crystallographic analyses of related dihydropyrimidinones reveal envelope conformations, with the saturated atoms deviating from the plane of the aromatic fragment [10].
Table 1: Nomenclature and Identifiers for 2,3-Dihydropyrimidin-4-amine
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 2,3-Dihydropyrimidin-4-amine | PubChem [1] |
CAS Registry Number | 19408-86-7 | ChemicalBook [3] |
Alternative CAS | 885268-35-9 | NCATS [8] |
Synonyms | 1,2-Dihydropyrimidin-6-amine; 2'-Deoxycytosine | ChemicalBook [3] |
MDL Number | MFCD08234405 | ChemicalBook [3] |
Spectral identifiers include:
Table 2: Spectral and Computational Descriptors
Descriptor | Value | |
---|---|---|
InChI | InChI=1S/C4H7N3/c5-4-1-2-6-3-7-4/h1-2,6H,3H2,(H2,5,7) | NCATS [8] |
Topological Polar Surface Area | 55.04 Ų | DrugBank [5] |
logP (Predicted) | 0.46 | DrugBank [5] |
The exploration of dihydropyrimidine chemistry originated with Pietro Biginelli’s landmark 1891 report on the acid-catalyzed condensation of aldehydes, β-ketoesters, and urea—the eponymous Biginelli reaction [7] [9]. Although initially yielding 3,4-dihydropyrimidin-2(1H)-ones, this multicomponent reaction established foundational synthetic access to partially saturated pyrimidine nuclei. Early 20th-century research focused primarily on the tautomeric equilibria and ring-opening reactions of dihydropyrimidines, with 2,3-dihydropyrimidin-4-amine identified as a hydrolytic product of certain cytosine derivatives [7].
Structural characterization accelerated in the 1930s when Folkers, Johnson, and Harwood elucidated reaction mechanisms using classical degradation studies [7]. The unambiguous identification of 2,3-dihydropyrimidin-4-amine as a distinct chemical entity occurred alongside advancements in chromatographic separation techniques in the 1950s-1960s. Its recognition as 2'-deoxycytosine reflects early investigations into nucleic acid analogs, where saturation of the C2=N bond mimics the glycosidic conformation of deoxycytidine [3] [8]. Contemporary synthesis employs catalytic hydrogenation of protected cytosines or reductive amination of pyrimidinones [4].
Pyrimidine derivatives constitute indispensable biomolecules, serving as nucleobases in DNA (cytosine, thymine) and RNA (cytosine, uracil). Partial saturation modifies hydrogen-bonding capacity and conformational flexibility, enabling unique molecular recognition properties. Dihydropyrimidinones like monastrol exhibit specific inhibition of mitotic kinesin Eg5, inducing mitotic arrest in cancer cells [4] [6]. Although 2,3-dihydropyrimidin-4-amine itself lacks clinical approval, its structural framework underpins pharmacologically active analogs:
Table 3: Biological Activities of Representative Dihydropyrimidine Analogs
Biological Target | Representative Compound | Activity/IC₅₀ | Structural Feature | |
---|---|---|---|---|
Adenosine A₂B Receptor | 10 (SYAF014) | Ki = 40.8 nM | 2-Furyl at C4; CO₂iPr at C5 | [2] |
Human Kinesin Eg5 | Monastrol | IC₅₀ = 14 μM | 3-Hydroxyphenyl at C4 | [4] |
FATP4 Transporter | 4-Aryl DHPM | IC₅₀ = 2.5 μM | Long-chain aryl at C4 | [6] |
HIV gp-120-CD4 Binding | Batzelladine A (Natural Product) | Inhibition demonstrated | Marine alkaloid core | [4] |
Chemically, 2,3-dihydropyrimidin-4-amine functions as a versatile synthon. The exocyclic amine undergoes electrophilic substitution or diazotization, while the imine functionality participates in cycloadditions and nucleophilic additions. Its reduced state enhances susceptibility to oxidation, facilitating access to pyrimidin-4-amines under mild conditions [4] [9]. Recent innovations integrate dihydropyrimidine cores into multicomponent reactions, exemplified by Biginelli-Passerini sequences generating α-acyloxycarboxamide hybrids with enhanced bioactivity profiles [9]. The scaffold’s "drug-likeness"—evidenced by calculated logP (0.46) and polar surface area (55.04 Ų)—aligns with Lipinski’s criteria, underscoring its relevance in medicinal chemistry [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1